Cas no 2136890-73-6 ((3S)-3-amino-3-(2-bromothiophen-3-yl)propanamide)

(3S)-3-amino-3-(2-bromothiophen-3-yl)propanamide is a chiral brominated thiophene derivative with potential applications in pharmaceutical and agrochemical research. Its stereospecific (S)-configuration ensures high enantiomeric purity, making it valuable for asymmetric synthesis and drug development. The 2-bromothiophene moiety offers reactivity for further functionalization, while the primary amine and amide groups provide versatile handles for derivatization. This compound is particularly useful in medicinal chemistry for designing enzyme inhibitors or receptor modulators due to its rigid thiophene scaffold and polar functional groups. Its well-defined structure and synthetic accessibility make it a practical intermediate for exploring structure-activity relationships in bioactive molecule design. Proper handling is advised due to the reactive bromine substituent.
(3S)-3-amino-3-(2-bromothiophen-3-yl)propanamide structure
2136890-73-6 structure
商品名:(3S)-3-amino-3-(2-bromothiophen-3-yl)propanamide
CAS番号:2136890-73-6
MF:C7H9BrN2OS
メガワット:249.128159284592
CID:6518251
PubChem ID:165796339

(3S)-3-amino-3-(2-bromothiophen-3-yl)propanamide 化学的及び物理的性質

名前と識別子

    • (3S)-3-amino-3-(2-bromothiophen-3-yl)propanamide
    • 2136890-73-6
    • EN300-1287047
    • インチ: 1S/C7H9BrN2OS/c8-7-4(1-2-12-7)5(9)3-6(10)11/h1-2,5H,3,9H2,(H2,10,11)/t5-/m0/s1
    • InChIKey: TVRSNNVXZYYQSN-YFKPBYRVSA-N
    • ほほえんだ: BrC1=C(C=CS1)[C@H](CC(N)=O)N

計算された属性

  • せいみつぶんしりょう: 247.96190g/mol
  • どういたいしつりょう: 247.96190g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 179
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 97.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.4

(3S)-3-amino-3-(2-bromothiophen-3-yl)propanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1287047-500mg
(3S)-3-amino-3-(2-bromothiophen-3-yl)propanamide
2136890-73-6
500mg
$1084.0 2023-10-01
Enamine
EN300-1287047-100mg
(3S)-3-amino-3-(2-bromothiophen-3-yl)propanamide
2136890-73-6
100mg
$993.0 2023-10-01
Enamine
EN300-1287047-2500mg
(3S)-3-amino-3-(2-bromothiophen-3-yl)propanamide
2136890-73-6
2500mg
$2211.0 2023-10-01
Enamine
EN300-1287047-1000mg
(3S)-3-amino-3-(2-bromothiophen-3-yl)propanamide
2136890-73-6
1000mg
$1129.0 2023-10-01
Enamine
EN300-1287047-5000mg
(3S)-3-amino-3-(2-bromothiophen-3-yl)propanamide
2136890-73-6
5000mg
$3273.0 2023-10-01
Enamine
EN300-1287047-50mg
(3S)-3-amino-3-(2-bromothiophen-3-yl)propanamide
2136890-73-6
50mg
$948.0 2023-10-01
Enamine
EN300-1287047-10000mg
(3S)-3-amino-3-(2-bromothiophen-3-yl)propanamide
2136890-73-6
10000mg
$4852.0 2023-10-01
Enamine
EN300-1287047-1.0g
(3S)-3-amino-3-(2-bromothiophen-3-yl)propanamide
2136890-73-6
1g
$0.0 2023-06-07
Enamine
EN300-1287047-250mg
(3S)-3-amino-3-(2-bromothiophen-3-yl)propanamide
2136890-73-6
250mg
$1038.0 2023-10-01

(3S)-3-amino-3-(2-bromothiophen-3-yl)propanamide 関連文献

(3S)-3-amino-3-(2-bromothiophen-3-yl)propanamideに関する追加情報

Comprehensive Overview of (3S)-3-amino-3-(2-bromothiophen-3-yl)propanamide (CAS No. 2136890-73-6)

(3S)-3-amino-3-(2-bromothiophen-3-yl)propanamide, identified by its CAS number 2136890-73-6, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This chiral molecule features a thiophene ring substituted with a bromine atom at the 2-position and an aminopropanamide side chain, making it a versatile intermediate for drug discovery. Its unique structure contributes to its potential applications in targeting enzyme inhibition and modulating protein-protein interactions, aligning with current trends in precision medicine and small-molecule therapeutics.

The compound’s stereochemistry (3S configuration) is critical for its bioactivity, as enantiopure compounds often exhibit enhanced selectivity and reduced off-target effects—a key focus in modern drug design. Researchers are particularly interested in its role as a building block for kinase inhibitors and GPCR modulators, which are hot topics in oncology and neurology. Recent studies highlight its utility in fragment-based drug discovery (FBDD), a method gaining traction due to its efficiency in identifying lead compounds.

From a synthetic chemistry perspective, 2136890-73-6 exemplifies the growing demand for brominated heterocycles, which are pivotal in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig. These reactions dominate discussions in green chemistry forums, where reducing palladium catalyst loads and improving atom economy are prioritized. The compound’s 2-bromothiophene moiety also makes it a candidate for C-H functionalization studies, a cutting-edge area in organic synthesis.

In the context of AI-driven drug discovery, (3S)-3-amino-3-(2-bromothiophen-3-yl)propanamide has been flagged by machine learning models for its "druggability" score, a metric frequently searched by computational chemists. Its balanced lipophilicity (LogP ~2.1) and molecular weight (~263 Da) align with Lipinski’s Rule of Five, a recurring query among medicinal chemistry enthusiasts. Additionally, its crystallinity and solubility profile are often debated in formulation science circles, especially for oral bioavailability optimization.

Environmental and regulatory considerations are also relevant. While not classified as hazardous, its bromine content prompts discussions on halogenated compound degradation pathways—a trending topic in environmental chemistry. Analytical methods like HPLC-MS and NMR for quantifying this compound are frequently searched, reflecting industry needs for robust quality control protocols.

Market-wise, the demand for chiral intermediates like CAS 2136890-73-6 is rising, driven by the global push for patent-expired drug analogs and biosimilars. Suppliers often highlight its >98% enantiomeric purity, a specification emphasized in procurement queries. The compound’s patent landscape and cost-effective synthesis routes are also hotly discussed in pharmaceutical forums.

In conclusion, (3S)-3-amino-3-(2-bromothiophen-3-yl)propanamide represents a nexus of synthetic utility, therapeutic potential, and technological relevance. Its multifaceted applications—from medicinal chemistry to materials science—ensure its continued prominence in both academic and industrial research, making it a compound to watch in the evolving landscape of bioactive molecules.

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